
rac-TAK-875
Overview
Description
It was developed as an antidiabetic drug aimed at improving glycemic control in patients with type 2 diabetes by potentiating insulin secretion in a glucose-dependent manner . Despite its promising efficacy, rac-TAK-875 was withdrawn from clinical trials due to concerns about drug-induced liver injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-TAK-875 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves:
Formation of the core structure: This step includes the construction of the central scaffold of the molecule through a series of organic reactions.
Functional group modifications: Introduction of various functional groups to enhance the activity and selectivity of the compound.
Purification and isolation: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-TAK-875 undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form.
Reduction: Reduction of specific functional groups to alter the compound’s properties.
Substitution: Replacement of certain atoms or groups within the molecule with others to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under specific conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Glycemic Control in Type 2 Diabetes
rac-TAK-875 has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. Clinical trials have shown that it reduces hemoglobin A1c (A1C) levels in a dose-dependent manner:
Dosage (mg) | A1C Reduction (%) |
---|---|
Placebo | 0.09 |
6.25 | -0.54 |
12.5 | -0.67 |
25 | -0.88 |
50 | -1.27 |
100 | -1.29 |
200 | -1.40 |
Glimepiride (1 mg) | -1.32 |
These results indicate that this compound is comparable to glimepiride, a commonly used antidiabetic drug, but with a lower incidence of hypoglycemia .
Safety and Tolerability
In multiple studies, this compound has been well tolerated among participants, with a significantly lower incidence of hypoglycemia compared to traditional antidiabetic agents . The compound's unique mechanism of action—stimulating insulin secretion in a glucose-dependent manner—contributes to its safety profile.
Interaction with GPR40
This compound acts as an ago-allosteric modulator of GPR40, enhancing glucose-stimulated insulin secretion from pancreatic β cells . This interaction is crucial for its therapeutic effects:
- Activation of GPR40 : Facilitates the release of insulin in response to elevated glucose levels.
- Minimal Impact on Glucagon : The compound does not significantly affect glucagon secretion, reducing the risk of hypoglycemic episodes .
Biochemical Pathways
The activation of GPR40 by this compound leads to an increase in intracellular calcium concentration (Ca²⁺), which is essential for insulin release from β cells . This pathway highlights the compound's potential as a targeted therapy for diabetes management.
Toxicological Studies
Despite its promising effects on glycemic control, this compound faced challenges during clinical trials due to hepatotoxicity concerns that led to the termination of its development . Studies indicated that:
Mechanism of Action
Rac-TAK-875 exerts its effects by acting as an ago-allosteric modulator of FFAR1. It binds to FFAR1 expressed in pancreatic β cells, potentiating insulin secretion in response to glucose . This mechanism involves:
Activation of FFAR1: this compound binds to FFAR1, enhancing its activity.
Cooperativity with endogenous ligands: The compound works synergistically with endogenous free fatty acids to potentiate insulin secretion.
Pathways involved: The activation of FFAR1 triggers downstream signaling pathways that lead to increased insulin release.
Comparison with Similar Compounds
Rac-TAK-875 is unique among FFAR1 agonists due to its specific mechanism of action and efficacy in improving glycemic control. Similar compounds include:
AM-5262: Another FFAR1 agonist with a similar mechanism but different chemical structure.
Other FFAR1 agonists: Various compounds developed by pharmaceutical companies, many of which were abandoned due to hepatotoxicity concerns.
This compound stands out for its potent insulinotropic effects and glucose-dependent action, making it a valuable compound for research despite its withdrawal from clinical use.
Biological Activity
rac-TAK-875, also known as fasiglifam, is a selective agonist of the free fatty acid receptor 1 (FFAR1), which plays a crucial role in glucose metabolism and insulin secretion. This compound has been investigated primarily for its potential as an antidiabetic medication, particularly in the context of type 2 diabetes mellitus (T2DM). The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy, safety, and relevant case studies.
FFAR1 Activation:
this compound acts as an allosteric modulator of FFAR1, enhancing insulin secretion in a glucose-dependent manner. This mechanism is particularly beneficial for diabetic patients, as it helps to improve glycemic control without causing excessive insulin release during low glucose levels. The compound binds to FFAR1 and cooperates with endogenous free fatty acids to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells .
Research Findings:
Studies have shown that transgenic mice overexpressing human FFAR1 exhibit improved glucose tolerance and increased insulin secretion during oral glucose tolerance tests (OGTT). In contrast, FFAR1-deficient mice demonstrate impaired GSIS and lack of insulin secretion in response to free fatty acids . This highlights the significance of FFAR1 in glucose homeostasis and the therapeutic potential of this compound.
Efficacy Data
Clinical Trials:
In clinical studies, this compound has demonstrated significant efficacy in reducing HbA1c levels in patients with T2DM. A phase III study reported that treatment with fasiglifam resulted in a statistically significant reduction in HbA1c compared to placebo after 24 weeks .
Study | Population | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Phase III Trial | T2DM Patients | 24 weeks | Change in HbA1c | Significant reduction from baseline |
Long-term Study | Japanese Patients with T2DM | 52 weeks | Safety and Efficacy | Improved glycemic control with favorable safety profile |
Safety Profile
The safety of this compound has been evaluated through various clinical trials. Adverse events (AEs) were monitored closely, and the compound was generally well-tolerated. The most common AEs included gastrointestinal disturbances, which were consistent with those observed in other antidiabetic therapies. Importantly, no significant cardiovascular events were reported during the trials .
Case Studies
Case Study 1: Efficacy in Japanese Population
A 52-week open-label phase III study focused on Japanese patients with T2DM assessed the long-term safety and efficacy of this compound. Results indicated that patients experienced sustained reductions in HbA1c levels while maintaining a favorable safety profile. This study reinforces the potential for this compound as a viable treatment option for diverse populations affected by T2DM .
Case Study 2: Impact on Insulin Secretion
In a controlled study involving diabetic rats, administration of this compound resulted in enhanced GSIS and improved postprandial hyperglycemia. The findings suggest that fasiglifam effectively stimulates insulin release in response to glucose intake, supporting its role as a therapeutic agent for managing diabetes .
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the pharmacokinetic properties of rac-TAK-875 in preclinical models?
- Methodological Answer : Preclinical pharmacokinetic studies should include parameters such as bioavailability, half-life, and tissue distribution. Use validated analytical methods (e.g., HPLC or LC-MS) to quantify this compound and its metabolites in plasma and tissues. Ensure proper controls, such as vehicle-treated groups, and adhere to guidelines for animal welfare and sample size justification . For reproducibility, document all protocols in the "Materials and Methods" section, including details on dosing regimens, sampling intervals, and statistical thresholds (e.g., p < 0.05) .
Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?
- Methodological Answer : Chiral chromatography (e.g., chiral HPLC or SFC) coupled with polarimetric detection is critical to resolve enantiomers and quantify enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral derivatizing agents, can further confirm stereochemical identity. Report purity thresholds (e.g., ≥95% enantiomeric purity) and include raw chromatograms in supplementary materials .
Q. How can researchers validate the specificity of this compound in target engagement assays?
- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) with recombinant GPR40/FFAR1 receptors. Include negative controls (e.g., receptor knockout models or unrelated ligands) to rule off-target effects. Validate findings with orthogonal methods, such as cAMP or calcium flux assays, and report both EC₅₀ and IC₅₀ values with confidence intervals .
Advanced Research Questions
Q. How should contradictory data on this compound’s metabolic stability across species be reconciled?
- Methodological Answer : Conduct interspecies comparisons using liver microsomes or hepatocytes from humans, rodents, and non-rodents. Perform cytochrome P450 inhibition/induction assays to identify species-specific metabolic pathways. Use computational tools (e.g., in silico docking) to model enzyme-substrate interactions. If contradictions persist, apply sensitivity analysis to assess the impact of variability on translational relevance .
Q. What strategies optimize the experimental protocol for assessing this compound’s efficacy in diabetic neuropathy models?
- Methodological Answer : Combine behavioral tests (e.g., mechanical allodynia) with biochemical markers (e.g., TNF-α or IL-6 levels) in streptozotocin-induced diabetic rodents. Use a factorial design to test dose-response relationships and interactions with standard therapies (e.g., gabapentin). Include sham-operated controls and blinded scoring to minimize bias. Power analysis should justify sample sizes, and data should be analyzed using mixed-effects models .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) using equilibrium dialysis and portal vein-cannulated models. Compare free drug concentrations in plasma versus target tissues. If in vitro-in vivo correlations (IVIVC) remain weak, apply physiologically based pharmacokinetic (PBPK) modeling to identify barriers to efficacy .
Q. Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in longitudinal studies?
- Methodological Answer : Use repeated-measures ANOVA or nonlinear mixed-effects modeling (e.g., Emax models) to account for time-dependent changes. Adjust for covariates like body weight or baseline biomarker levels. Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals. For skewed data, apply transformations (e.g., log or Box-Cox) or nonparametric tests .
Q. How should researchers document and share raw data for studies involving this compound?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets (e.g., chromatograms, dose-response curves) in repositories like Figshare or Zenodo with unique DOIs. Use standardized metadata templates to describe experimental conditions and instrument settings. Reference these datasets in the "Supporting Information" section of publications .
Q. Table: Comparison of Analytical Techniques for this compound Characterization
Q. Key Considerations for Methodological Rigor
- Reproducibility : Provide step-by-step protocols for synthesis, assays, and data analysis in supplementary materials .
- Conflict Resolution : Use meta-analysis or systematic reviews to contextualize contradictory findings .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .
Properties
IUPAC Name |
2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCALJIHZVNMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.